molecular formula C16H22O3 B3025046 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid CAS No. 898765-12-3

8-(3,4-Dimethylphenyl)-8-oxooctanoic acid

Cat. No.: B3025046
CAS No.: 898765-12-3
M. Wt: 262.34 g/mol
InChI Key: GGNRLMOGYMXCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde and octanoic acid.

    Formation of Intermediate: The aldehyde group of 3,4-dimethylbenzaldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the ketone.

    Coupling Reaction: The ketone is coupled with octanoic acid under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

8-(3,4-Dimethylphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl ring and oxooctanoic acid chain allow the compound to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylacetic acid: Similar structure but lacks the oxooctanoic acid chain.

    3,4-Dimethylbenzoic acid: Similar phenyl ring substitution but different functional groups.

    8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the methyl groups on the phenyl ring.

Uniqueness

8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is unique due to the presence of both the 3,4-dimethylphenyl group and the oxooctanoic acid chain. This combination of structural features provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

8-(3,4-dimethylphenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12-9-10-14(11-13(12)2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNRLMOGYMXCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645274
Record name 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-12-3
Record name 3,4-Dimethyl-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Reactant of Route 3
Reactant of Route 3
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Reactant of Route 4
Reactant of Route 4
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Reactant of Route 5
Reactant of Route 5
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.